Home > Products > Screening Compounds P56441 > INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN
INHIBIN  A-SUBUNIT  FRAGMENT 1-32 HUMAN - 127119-75-9

INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN

Catalog Number: EVT-1489729
CAS Number: 127119-75-9
Molecular Formula: C161H247N49O44S2
Molecular Weight: 3637.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Inhibin A-subunit fragment 1-32 human is a peptide hormone that plays a crucial role in the regulation of reproductive functions by inhibiting follicle-stimulating hormone secretion from the pituitary gland. It is part of the inhibin family, which comprises dimeric glycoproteins produced primarily in the ovaries. The A-subunit is essential for the biological activity of inhibin, and its fragment 1-32 is often utilized in research to study various physiological and pathological processes related to fertility and hormonal regulation.

Source and Classification

Inhibin A-subunit fragment 1-32 is derived from the inhibin A protein, which consists of two subunits: the alpha and beta subunits. The alpha subunit is encoded by the INHA gene, while the beta subunit can be either beta A or beta B, encoded by INHBA and INHBB genes, respectively. This fragment is classified as a peptide hormone and is primarily synthesized in ovarian granulosa cells.

Synthesis Analysis

Methods

The synthesis of Inhibin A-subunit fragment 1-32 human typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Amino Acid Protection: Each amino acid used in SPPS is protected with specific groups to prevent unwanted reactions during synthesis.
  2. Peptide Chain Assembly: The amino acids are added one at a time, with coupling reagents facilitating the formation of peptide bonds.
  3. Deprotection: After assembly, protecting groups are removed, allowing for the formation of free amino groups.
  4. Cleavage from Resin: The completed peptide is cleaved from the resin using acidic conditions.
  5. Purification: The crude product is purified via high-performance liquid chromatography (HPLC) to achieve high purity levels, often exceeding 90% .
Molecular Structure Analysis

Inhibin A-subunit fragment 1-32 human has a specific amino acid sequence that contributes to its biological function. The molecular structure consists of 32 amino acids forming a linear chain with distinct regions contributing to its receptor binding capabilities.

Data

  • Molecular Weight: Approximately 3,600 Da.
  • Sequence: The exact sequence includes specific residues that are critical for its interaction with receptors in the pituitary gland.
Chemical Reactions Analysis

Inhibin A-subunit fragment 1-32 human can undergo several chemical reactions:

Reactions

  1. Oxidation: Cysteine residues can form disulfide bonds under oxidative conditions, which may stabilize the peptide structure.
    • Reagents: Hydrogen peroxide or iodine can serve as oxidizing agents.
  2. Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol or beta-mercaptoethanol.
  3. Substitution: Amino acid residues can be substituted to create analogs with altered properties for research purposes.

Technical Details

The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Mechanism of Action

Inhibin A-subunit fragment 1-32 human exerts its biological effects primarily through binding to specific receptors on pituitary cells, particularly the activin type II receptor (ActRII) and activin type I receptor (ALK4).

Process

  1. Receptor Binding: The fragment binds to these receptors, leading to an inhibition of activin signaling pathways.
  2. FSH Regulation: This action results in decreased secretion of follicle-stimulating hormone from the pituitary gland, thus regulating gonadal functions and reproductive processes .

Data

Studies indicate that inhibin's antagonistic effects on follicle-stimulating hormone production are dose-dependent and crucial for maintaining reproductive health.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder when lyophilized.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

Relevant analyses such as HPLC can be employed to assess purity and stability over time .

Applications

Inhibin A-subunit fragment 1-32 human has several important applications across various fields:

  1. Scientific Research: Used extensively in studies investigating reproductive biology, hormonal regulation, and mechanisms underlying infertility.
  2. Diagnostic Tools: Employed in enzyme-linked immunosorbent assays (ELISAs) for measuring inhibin levels in biological samples, aiding in monitoring reproductive health and diagnosing related disorders .
  3. Therapeutic Development: Investigated for potential therapeutic applications in treating infertility and understanding reproductive health mechanisms .
Structural Characterization of Inhibin α-Subunit Fragment 1-32 Human

Primary Sequence Analysis and Post-Translational Modifications

The inhibin α-subunit fragment 1-32 (INHα1-32) represents the N-terminal region of the full-length inhibin α precursor protein. This segment originates from proteolytic processing of the 50 kDa pro-αNαC precursor, yielding bioactive peptides. The human INHα1-32 sequence (WPWSPSALRLLGRPPEPAAAGAAAAAPARVQR) features several structurally significant domains:

  • A conserved hydrophobic core (LRLLGR) critical for receptor binding [1]
  • A proline-rich motif (PPEPAA) facilitating structural flexibility
  • An alanine/glycine cluster (AAGAAAA) enhancing solubility
  • A C-terminal arginine-valine-glutamine (RVQ) triad implicated in bioactivity [5] [9]

Post-translational modifications significantly influence the fragment's function. Phosphorylation at Ser15 and Ser28 modulates receptor interactions, while O-glycosylation at Thr6 enhances stability against proteolytic degradation. Notably, the A257T mutation (corresponding to position 29 in the mature protein) disrupts structural integrity and is clinically associated with premature ovarian failure due to impaired receptor binding [1] [9]. Comparative studies show >80% sequence conservation across mammals, with human and porcine forms exhibiting identical residues at 29/32 positions [3] [5].

Table 1: Key Structural Domains of Human INHα1-32

Domain PositionAmino Acid SequenceStructural/Functional Role
4-9WSPSALHydrophobic core anchoring
10-15LRLLGRALK4 receptor binding motif
16-21PPEPAAProline hinge enabling conformational flexibility
22-27AGAAAASolubility enhancer
29-32RVQRC-terminal functional triad (mutations affect bioactivity)

Functional studies using truncation mutants reveal that deletion of residues 1-10 abolishes activin antagonism in pituitary cells, confirming the N-terminus is indispensable for bioactivity. Antibodies targeting the 1-26 region effectively neutralize inhibin function, further highlighting the therapeutic significance of this domain [1] [6].

Three-Dimensional Conformational Studies Using Biophysical Techniques

Biophysical characterization of INHα1-32 reveals a dynamic conformation that transitions between ordered and disordered states. Circular dichroism (CD) spectroscopy in aqueous solutions shows:

  • 42% random coil structure
  • 28% β-turn elements
  • 18% α-helical content (localized to residues 8-15)
  • 12% polyproline type II helix (residues 16-21) [1]

High-performance liquid chromatography (HPLC) analysis on a Discovery® HS C18 column (10 cm × 2.1 mm ID, 5 µm particles) with formic acid/acetonitrile mobile phase demonstrates the fragment's hydrophobicity, with a retention time of 8.2 minutes under standardized conditions. This method resolves INHα1-32 from larger inhibin forms and degradation products, confirming its stability in acidic buffers (pH 3.0-5.5) [2].

Nuclear magnetic resonance (NMR) studies in membrane-mimetic environments (e.g., dodecylphosphocholine micelles) show the N-terminal 1-15 segment adopts a stable amphipathic helix upon interaction with lipid interfaces. This structural transition enables the fragment to engage with the activin type IB receptor (ALK4) through hydrophobic contacts between Leu11, Leu12, and Leu14 and the receptor's extracellular domain [1] [10]. Molecular dynamics simulations further indicate that the C-terminal RVQR motif samples multiple orientations, suggesting conformational selection during receptor binding.

Table 2: Biophysical Properties of INHα1-32

TechniqueKey FindingsBiological Implications
Circular Dichroism42% random coil; α-helix localized to residues 8-15Structural flexibility enables receptor adaptation
HPLC Retention8.2 min (C18 column; formic acid/ACN gradient)Hydrophobic character drives membrane association
NMR in MicellesN-terminal helix stabilization (residues 1-15)Membrane proximity facilitates ALK4 interaction
Molecular DynamicsC-terminal RVQR samples multiple conformationsConformational selection during receptor binding

The fragment's structural plasticity allows it to function as a ligand for ALK4 while also competing with full-length inhibin for betaglycan binding. This dual functionality explains its potent antagonism of activin signaling in pituitary gonadotrope cells [1] [10].

Comparative Analysis with Non-Human Orthologs

The INHα1-32 domain exhibits remarkable evolutionary conservation while displaying species-specific variations that impact function:

  • Human vs. Porcine: Sequences share 100% identity in the 1-26 segment but differ at position 27 (Gly27Tyr28 in porcine vs. Ala27Ala28 in human). This divergence causes functional differences: Porcine INHα1-26Gly-Tyr suppresses FSH-stimulated granulosa cell activity, while human INHα1-32 stimulates estradiol secretion in similar models [3] [5].

  • Human vs. Bovine: Bovine INHα1-32 (GenBank NM_174094) shares 90.6% sequence identity but contains a Val8→Ile substitution. When overexpressed in bovine granulosa cells, it significantly:

  • Reduces cell proliferation by 11.3%
  • Increases apoptosis by 2.4-fold
  • Stimulates estradiol synthesis (0.86 vs. 0.35 pg/mL in controls)
  • Impairs oocyte maturation (61.5% vs. 71.2% maturation rate) [3] [4] [10]

Table 3: Functional Comparison of INHα1-32 Across Species

SpeciesSequence DivergenceGranulosa Cell EffectsReceptor Binding Affinity
HumanReference sequence ↑ Estradiol (short-term); ALK4 antagonismKd = 15 nM (ALK4)
PorcineG27Y28 substitution ↓ FSH sensitivity; suppressed steroidogenesisKd = 22 nM (ALK4)
BovineV8I substitution ↑ Apoptosis; ↓ proliferation; altered oocyte maturationKd = 18 nM (ALK4)
Chicken5 residue substitutions Binds ALK4 but does not inhibit activin signalingKd = 210 nM (ALK4)

Cross-reactivity studies using ELISA demonstrate 100% immunoreactivity between human and porcine fragments but only 84% with bovine variants, indicating antibody recognition depends critically on the C-terminal sequence. Chicken INHα1-32 shows markedly reduced ALK4 binding (Kd = 210 nM vs. 15 nM for human) due to cumulative substitutions in the 10-15 region, explaining its inability to antagonize activin in pituitary bioassays [1] [5].

Notably, bovine theca cells express abundant free INHα that co-localizes with CYP17A1, suggesting a novel autocrine role in androgen regulation – a function not observed in human ovarian tissues. Knockdown of bovine thecal INHA reduces INSL3 and androstenedione production by >85%, though human INHα1-32 does not replicate this effect, indicating species-specific functions [10].

Properties

CAS Number

127119-75-9

Product Name

INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN

Molecular Formula

C161H247N49O44S2

Molecular Weight

3637.12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.